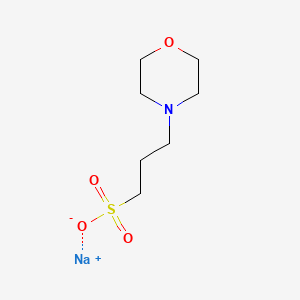

MOPS sodium salt

Beschreibung

Eigenschaften

IUPAC Name |

sodium;3-morpholin-4-ylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S.Na/c9-13(10,11)7-1-2-8-3-5-12-6-4-8;/h1-7H2,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEMXEWFLIDTSJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3072246 | |

| Record name | 4-Morpholinepropanesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71119-22-7 | |

| Record name | 4-Morpholinepropanesulfonic acid, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinepropanesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Morpholinepropanesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Morpholinepropanesulfonic acid, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Physicochemical Properties of MOPS Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) of MOPS (3-(N-morpholino)propanesulfonic acid) sodium salt, a widely utilized buffering agent in biological and pharmaceutical research. A thorough understanding of its physicochemical properties, particularly its pKa at physiological temperatures, is critical for ensuring experimental reproducibility and the stability of therapeutic formulations.

Introduction to MOPS and its Significance

3-(N-morpholino)propanesulfonic acid (MOPS) is a zwitterionic buffer that belongs to the group of "Good's buffers," developed to provide stable pH environments for a variety of biochemical and biological applications. Its sodium salt is frequently used due to its high solubility and stability in aqueous solutions. MOPS is particularly valued for its effective buffering capacity near neutral pH, making it suitable for cell culture media, protein purification, and electrophoretic systems.

The pKa of MOPS Sodium Salt at 25°C

The pKa is a fundamental parameter for any buffer, as it indicates the pH at which the acidic and basic forms of the buffer are present in equal concentrations, representing the point of maximum buffering capacity. For MOPS, the equilibrium is between the protonated morpholino ring (acidic form) and the deprotonated form.

The pKa of this compound at 25°C is consistently reported to be approximately 7.2 .[1][2][3][4] The formation of the sodium salt does not alter the intrinsic pKa of the MOPS buffer system. The sodium ion is a spectator ion and does not participate in the acid-base equilibrium of the MOPS molecule.[5] Therefore, the pKa of MOPS free acid and its sodium salt are identical under the same conditions.

Factors Influencing the pKa of MOPS

While the intrinsic pKa of MOPS is a constant, the effective pKa in a solution can be influenced by several factors:

-

Temperature: The pKa of MOPS is temperature-dependent. The change in pKa with temperature, denoted as d(pKa)/dT, is approximately -0.011 to -0.015 units per degree Celsius.[1][2][6] This means that as the temperature increases, the pKa of MOPS decreases.

-

Ionic Strength: The concentration of ions in the solution can affect the activity of the buffer components, leading to slight shifts in the effective pKa.

-

Buffer Concentration: At very high concentrations, intermolecular interactions can also influence the pKa.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Temperature (°C) | Ionic Strength (M) | Reference(s) |

| pKa | 7.2 | 25 | Not specified | [1][3][4] |

| pKa | 7.14 | 25 | 0.1 | [6] |

| pKa | 7.20 | 25 | Not specified | |

| Effective pH Range | 6.5 - 7.9 | 25 | Not specified | [1][2][6] |

| d(pKa)/dT (°C⁻¹) | -0.015 | Not specified | Not specified | [1] |

| d(pKa)/dT (°C⁻¹) | -0.011 | Not specified | Not specified | [6] |

| d(pKa)/dT (°C⁻¹) | -0.013 | Not specified | Not specified | [2] |

Experimental Protocol for pKa Determination

The pKa of a buffer is typically determined experimentally using potentiometric titration. This section outlines a general methodology.

Objective: To determine the pKa of this compound at 25°C.

Materials:

-

This compound

-

Deionized water (high purity)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Temperature-controlled water bath or jacketed beaker

-

Burette

Procedure:

-

Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 0.1 M) in deionized water.

-

Temperature Control: Place the MOPS solution in the temperature-controlled vessel and allow it to equilibrate to 25°C.

-

pH Meter Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0) at 25°C.

-

Titration:

-

Immerse the calibrated pH electrode and a temperature probe into the MOPS solution.

-

Begin stirring the solution gently.

-

Record the initial pH of the solution.

-

Add small, precise increments of the standardized HCl solution from the burette.

-

After each addition, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH.

-

Continue the titration until the pH has dropped significantly (e.g., to pH 3.0).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This corresponds to the complete protonation of the MOPS molecules.

-

The pKa is the pH at the half-equivalence point (the point where half of the volume of HCl required to reach the equivalence point has been added).

-

Alternatively, the pKa can be determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.

-

Visualizing the MOPS Equilibrium

The following diagram illustrates the acid-base equilibrium of MOPS in solution.

Caption: Acid-base equilibrium of the MOPS buffer.

This guide provides a comprehensive overview of the pKa of this compound at 25°C, offering valuable information for researchers and professionals in the life sciences and pharmaceutical development. Accurate application of this knowledge is fundamental to achieving reliable and reproducible experimental outcomes.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. What are the factors that can change the properties of MOPS Buffer? - Blog [hbynm.com]

- 3. This compound ULTROL® Grade, ≥98% dry basis (titration), zwitterionic buffer useful in pH range 6.5-7.9 | 71119-22-7 [sigmaaldrich.com]

- 4. What is the optimal concentration of this compound in a buffer? - Blog [hbynm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. itwreagents.com [itwreagents.com]

MOPS sodium salt chemical properties and structure

An In-depth Technical Guide to MOPS Sodium Salt: Chemical Properties and Structure

Introduction

3-(N-morpholino)propanesulfonic acid, sodium salt, commonly known as this compound, is a zwitterionic biological buffer first described by Good et al. in the 1960s.[1][2] As one of the "Good's buffers," it is widely utilized in biochemistry, molecular biology, and cell culture applications.[3][4] Its key characteristic is a pKa of 7.20 at 25°C, making it an excellent buffering agent for maintaining a stable, near-neutral pH in many biological systems.[2][5][6] MOPS is a structural analog of MES buffer and is favored for its effective buffering range of 6.5 to 7.9, which is highly compatible with physiological conditions.[4][5][7] This guide provides a comprehensive overview of its chemical properties, structure, and key experimental applications for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is the sodium salt of 3-(N-morpholino)propanesulfonic acid. Its structure contains a morpholine ring, which contributes to its high water solubility and chemical stability.[2][8]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Synonyms | 3-(N-Morpholino)propanesulfonic acid sodium salt, MOPS-Na | [9][10][11] |

| CAS Number | 71119-22-7 | [2][5][9][12] |

| Molecular Formula | C₇H₁₄NNaO₄S | [4][9][12] |

| Molecular Weight | ~231.25 g/mol | [5][10][13][14] |

| Appearance | White crystalline powder | [1][4][5][12] |

| pKa (at 25°C) | 7.20 | [2][5][6] |

| Effective Buffering Range | 6.5 - 7.9 | [1][4][5][15] |

| Solubility in Water | Very soluble; at least 33% (w/w) or 523 g/L at 20°C | [1][5][16] |

| pH (0.1 M Solution) | 10.0 - 12.0 | [4][5][12][16] |

| Melting Point | 277 - 282 °C | [17] |

| Storage & Stability | Stable at room temperature for at least 2 years. Protect from moisture and light. | [4][12][14][17] |

| UV Absorbance (0.1M) | A260nm ≤ 0.1; A280nm ≤ 0.1 | [4][12] |

Core Applications in Research and Development

This compound is a versatile buffer used across various scientific disciplines due to its chemical stability, minimal reactivity, and compatibility with biological systems.[3][4]

Cell Culture Media

MOPS is frequently used to control the pH of culture media for bacteria, yeast, and mammalian cells.[1][3][18] Its buffering capacity near physiological pH helps maintain a stable environment, which is critical for cell growth, metabolism, and viability.[18] However, for mammalian cell cultures, concentrations should generally not exceed 20 mM, as higher levels can impact cell growth.[5][19]

Nucleic Acid Electrophoresis

MOPS buffer is highly recommended for denaturing agarose gel electrophoresis of RNA.[3][18] RNA is susceptible to hydrolysis, and the stable, near-neutral pH provided by MOPS buffer helps protect the integrity of RNA molecules during separation, ensuring accurate analysis in techniques like Northern blotting.[18]

Protein Purification and Analysis

In chromatography, MOPS is used as a buffer component for protein purification.[1][3] It is also suitable for protein separation techniques like polyacrylamide gel electrophoresis (SDS-PAGE).[18] A significant advantage of MOPS is its lack of complex formation with most metal ions, making it an ideal non-coordinating buffer for studying metalloproteins or reactions involving metal ions.[3][7][8]

Biochemical Assays

Due to its minimal interference with biological reactions, MOPS is a reliable buffer for various enzyme assays.[4] It is also suitable for use in the bicinchoninic acid (BCA) protein assay.[1]

Experimental Protocols

Accurate buffer preparation is critical for reproducible experimental results. The following sections detail the standard procedures for preparing MOPS buffer solutions.

Preparation of a 1 M MOPS Stock Solution (pH 7.2)

This protocol describes how to prepare a MOPS buffer by titrating the free acid form with a strong base. This method is precise for achieving a specific pH.

Methodology:

-

Weighing: Accurately weigh 209.3 g of MOPS free acid (MW ≈ 209.3 g/mol ).

-

Dissolution: Add the MOPS free acid to a beaker containing approximately 800 mL of high-purity, nuclease-free water. Stir with a magnetic stir bar until fully dissolved.[20]

-

pH Adjustment: Place a calibrated pH meter into the solution. Slowly add a concentrated sodium hydroxide (NaOH) solution (e.g., 10 N) dropwise while monitoring the pH. Continue adding NaOH until the pH reaches the desired value (e.g., 7.2).[5][20] About a half-equivalent of NaOH will be required.[5][16]

-

Final Volume: Transfer the solution to a 1 L graduated cylinder. Add nuclease-free water to bring the final volume to exactly 1 L.[20]

-

Sterilization: Do NOT autoclave. Autoclaving MOPS, especially in the presence of glucose, can cause it to degrade and turn yellow.[1][3][8][19] Sterilize the buffer by passing it through a 0.2 µm filter.[5][8]

-

Storage: Store the sterilized buffer at room temperature, protected from light.[4][17] The solution is stable for several months, but should be remade if it develops a significant yellow color.[2][5][16]

Alternative Preparation Using MOPS Free Acid and this compound

An alternative method involves mixing equimolar solutions of MOPS free acid and this compound to achieve the desired pH.[5][16] This method avoids the need for titration with a strong base but requires having both forms of the buffer on hand.

Methodology:

-

Prepare Stock Solutions: Prepare separate 1 M stock solutions of MOPS free acid and this compound in high-purity water.

-

Mixing: In a separate container, combine volumes of the two stock solutions while monitoring the pH.

-

pH Adjustment: Adjust the ratio of the free acid and sodium salt solutions until the target pH is reached. The pH of a 0.1 M solution of the free acid is approximately 2.5-4.0, while the pH of a 0.1 M solution of the sodium salt is 10-12.[5]

-

Sterilization and Storage: Sterilize and store the final buffer solution as described in the previous protocol.

References

- 1. This compound | 71119-22-7 [chemicalbook.com]

- 2. MOPS - Wikipedia [en.wikipedia.org]

- 3. What are the applications of MOPS buffer? [vacutaineradditives.com]

- 4. rpicorp.com [rpicorp.com]

- 5. ulab360.com [ulab360.com]

- 6. This compound | CAS 71119-22-7 | Connect Chemicals [connectchemicals.com]

- 7. biocompare.com [biocompare.com]

- 8. Why use MOPS? - مقالات - Hopax Fine Chemicals [hopaxfc.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. MOPS Natriumsalz - 3-(N-Morpholino)propansulfonsäure Natriumsalz, 4-Morpholin-propansulfonsäure Natriumsalz [sigmaaldrich.com]

- 11. 4-Morpholinepropanesulfonic acid, sodium salt (1:1) | C7H14NNaO4S | CID 3859613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound [sorachim.com]

- 13. MOPS - Ácido 3-(N-morfolino) propanossulfônico, Ácido 4-morfolino propanossulfônico [sigmaaldrich.com]

- 14. usbio.net [usbio.net]

- 15. This compound Buffer | CAS 71119-22-7 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. This compound CAS 71119-22-7-ZHC Chemical Co.,Ltd. [zhcchem.com]

- 18. What are the uses of MOPS Buffer in biochemistry research? - Blog [m.hbynm.com]

- 19. dcfinechemicals.com [dcfinechemicals.com]

- 20. MOPS Buffer (10X) (0.2 M, pH 7) Preparation and Recipe | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Buffering Range of MOPS Sodium Salt

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(N-morpholino)propanesulfonic acid (MOPS) sodium salt, a widely utilized zwitterionic buffer in biological and biochemical research. Its primary function is to maintain a stable pH in various experimental systems. This document details its physicochemical properties, buffering range, the influence of temperature, and practical applications with detailed protocols.

Core Properties of MOPS Buffer

MOPS is one of the 'Good's buffers' developed to be effective at a near-neutral pH, making it highly suitable for a multitude of biological applications.[1][2] Its structure, featuring a morpholine ring, contributes to its high water solubility and minimal reactivity in biological systems.[3][4] A key advantage of MOPS is its negligible interaction with most metal ions, recommending it as a non-coordinating buffer in solutions containing such ions.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative properties of MOPS sodium salt for easy reference and comparison.

Table 1: Physicochemical Properties of MOPS

| Property | Value | References |

| pKa (at 25°C) | 7.20 | [1][2][7] |

| Effective Buffering Range | 6.5 – 7.9 | [2][5][8] |

| Molecular Weight (Free Acid) | 209.26 g/mol | [1] |

| Molecular Weight (Sodium Salt) | 231.2 g/mol | [7] |

| UV Absorbance (Low) | Minimal | [5][9] |

| Metal Ion Binding | Minimal | [5][6] |

Table 2: Temperature Dependence of MOPS pKa

The pKa of MOPS is sensitive to temperature changes, which is a critical consideration for experiments conducted at temperatures other than 25°C.[8][10]

| Temperature (°C) | Approximate pKa | ΔpKa/°C | References |

| 20 | 7.27 | -0.013 to -0.015 | [7][8][11] |

| 25 | 7.20 | -0.013 to -0.015 | [1][2][7] |

| 37 | 7.02 | -0.013 to -0.015 | [7][8] |

Experimental Protocols

Detailed methodologies for the preparation and application of MOPS buffer are provided below.

Protocol 1: Preparation of 10X MOPS Running Buffer (1 Liter)

This protocol outlines the steps to prepare a 10X stock solution of MOPS running buffer, commonly used for RNA electrophoresis.[12][13][14]

Materials:

-

MOPS (free acid): 41.85 g[12]

-

Sodium Acetate: 4.1 g[12]

-

EDTA (0.5M, pH 8.0): 20 mL[12]

-

NaOH (10 N)[12]

-

Deionized, RNase-free water

-

Graduated cylinder

-

Beaker (2 L)

-

Magnetic stirrer and stir bar

-

pH meter

-

Sterile filter unit (0.22 µm)[12]

Procedure:

-

Add approximately 800 mL of RNase-free deionized water to a 2 L beaker.

-

Add 41.85 g of MOPS (free acid) and 4.1 g of sodium acetate to the water.[12]

-

Stir the solution until the solutes are completely dissolved.

-

Add 20 mL of 0.5M EDTA (pH 8.0) to the solution and continue stirring.[12]

-

Adjust the pH of the solution to 7.0 using 10 N NaOH.[12] Use a calibrated pH meter for accurate measurement.

-

Add RNase-free deionized water to bring the final volume to 1 liter.[12]

-

Sterilize the buffer by passing it through a 0.22 µm filter. Autoclaving is not recommended as it can cause the buffer to turn yellow.[14]

-

Store the 10X MOPS buffer at room temperature, protected from light.[12][14]

Protocol 2: RNA Denaturing Agarose Gel Electrophoresis

This protocol describes the use of MOPS buffer in the separation of RNA molecules.

Materials:

-

10X MOPS running buffer

-

Agarose

-

Formaldehyde (37%)

-

Formamide

-

RNA sample

-

RNA loading dye

-

Electrophoresis chamber and power supply

-

Microwave or heating plate

Procedure:

-

Prepare 1X MOPS Running Buffer: Dilute the 10X MOPS stock solution 1:10 with RNase-free water.

-

Cast the Agarose Gel:

-

For a 1% gel, dissolve 1 g of agarose in 72 mL of RNase-free water.

-

Add 10 mL of 10X MOPS buffer.

-

Add 18 mL of 37% formaldehyde and mix well under a chemical hood.

-

Pour the gel into a casting tray with the appropriate comb and allow it to solidify.

-

-

Prepare RNA Samples:

-

In an RNase-free tube, mix your RNA sample with a denaturing solution (e.g., a mixture of formamide, formaldehyde, and MOPS buffer).

-

Heat the samples at 65°C for 15 minutes to denature the RNA.

-

Add RNA loading dye to the samples.

-

-

Run the Gel:

-

Place the solidified gel in the electrophoresis chamber and fill it with 1X MOPS running buffer until the gel is submerged.

-

Load the denatured RNA samples into the wells.

-

Run the gel at a constant voltage (e.g., 5-7 V/cm).

-

-

Visualize RNA: After electrophoresis, visualize the RNA bands using a suitable staining method (e.g., ethidium bromide or SYBR Green) and an imaging system.

Visualizations

Diagram 1: Workflow for Preparing 10X MOPS Buffer

Caption: A flowchart illustrating the step-by-step preparation of a 10X MOPS buffer stock solution.

Diagram 2: Logical Flow of RNA Electrophoresis Using MOPS Buffer

Caption: A logical diagram showing the key stages of RNA electrophoresis utilizing a MOPS buffer system.

References

- 1. MOPS - Wikipedia [en.wikipedia.org]

- 2. MOPS Buffer [advancionsciences.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. MOPS buffers function - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. What are the applications of MOPS buffer? [vacutaineradditives.com]

- 6. MOPS Buffer | CAS 1132-61-2 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 7. ulab360.com [ulab360.com]

- 8. What are the factors that can change the properties of MOPS Buffer? - Blog [hbynm.com]

- 9. nbinno.com [nbinno.com]

- 10. The influence of temperature on the buffering performance of biological buffer MOPS and corresponding strategies [vacutaineradditives.com]

- 11. promega.com [promega.com]

- 12. laboratorynotes.com [laboratorynotes.com]

- 13. 10x MOPS Buffer [novoprolabs.com]

- 14. MOPS Buffer,CAS 1132-61-2,3-(N-Morpholino)propanesulfonic acid - yacooscience.com [yacooscience.com]

MOPS Buffer: A Comprehensive Technical Guide for Biological Research

An in-depth exploration of the properties, applications, and protocols associated with 3-(N-morpholino)propanesulfonic acid (MOPS) buffer in life sciences.

Introduction

In the landscape of biological research, maintaining a stable pH is paramount for the success of a vast array of experiments. MOPS (3-(N-morpholino)propanesulfonic acid) is a zwitterionic biological buffer, one of the 'Good's buffers', that has become a staple in laboratories worldwide.[1][2][3] Its utility stems from a pKa close to physiological pH, minimal interaction with metal ions, and compatibility with numerous biological assays.[4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the MOPS buffer, its working pH range, and its critical role in various biological applications.

Physicochemical Properties of MOPS Buffer

MOPS is favored for its buffering capacity in the slightly acidic to neutral pH range.[1][2] Its chemical structure, featuring a morpholine ring and a propanesulfonic acid group, confers good water solubility and chemical stability.[3][6]

Quantitative Data Summary

The effectiveness of a buffer is intrinsically linked to its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The working pH range of a buffer is generally considered to be pKa ± 1. For MOPS, this range is ideally suited for many biological experiments.[1][7]

| Property | Value | Reference |

| Chemical Formula | C₇H₁₅NO₄S | [8] |

| Molecular Weight | 209.26 g/mol | [8][9] |

| Useful pH Range | 6.5 - 7.9 | [1][10][11][12] |

| pKa at 20°C | 7.15 | [1] |

| pKa at 25°C | 7.20 | [2][7][9] |

| Temperature Dependence (d(pKa)/dT) | -0.013 units/°C | [7] |

Note: The pKa of MOPS is temperature-dependent, decreasing as the temperature rises.[7][13] It is crucial to adjust the pH of the buffer at the temperature at which the experiment will be performed.

Applications in Biological Research

The versatility of MOPS buffer makes it suitable for a wide range of applications in molecular biology, biochemistry, and cell biology.

RNA Analysis: Northern Blotting

MOPS buffer is extensively used in RNA electrophoresis, particularly for Northern blotting, a technique to detect specific RNA sequences.[14][15][16] It is a key component of the running buffer and the formaldehyde-containing agarose gel used to separate RNA molecules under denaturing conditions.[14][15][17] The stable pH provided by MOPS is critical for preventing RNA degradation during electrophoresis.[16]

Protein Research

In protein research, MOPS buffer is employed in techniques such as polyacrylamide gel electrophoresis (PAGE) and chromatography for protein purification.[2][6][16][18] Its ability to maintain a stable pH helps preserve the native conformation and activity of proteins during separation and purification processes.[6]

Cell Culture

MOPS is also utilized as a buffering agent in cell culture media for bacteria, yeast, and mammalian cells.[5][12][18][19] It helps to maintain a stable physiological pH environment, which is essential for optimal cell growth and viability.[12] However, it is important to note that high concentrations of MOPS (above 20 mM) can sometimes have adverse effects on cell growth.[20]

Other Applications

Additional applications of MOPS buffer include its use in:

-

Enzyme assays[4]

-

Electron transfer and phosphorylation studies in chloroplasts[21]

-

As a non-coordinating buffer in solutions containing metal ions, due to its low metal-binding affinity.[1][3][5]

Experimental Protocols

Preparation of 10X MOPS Buffer (1L)

This is a standard stock solution used for preparing 1X running buffer and agarose gels for RNA electrophoresis.

Materials:

-

EDTA (disodium salt, dihydrate): 3.72 g (or 20 mL of 0.5 M EDTA, pH 8.0)[21][22]

-

DEPC-treated water: to 1 L[18]

-

NaOH (2N) to adjust pH[18]

Procedure:

-

Dissolve 41.86 g of MOPS (free acid) in approximately 700 mL of DEPC-treated water.[18]

-

Add 4.1 g of sodium acetate and 20 mL of 0.5 M EDTA (pH 8.0).[21]

-

Adjust the pH to 7.0 with 2N NaOH.[18]

-

Bring the final volume to 1 L with DEPC-treated water.[18]

-

Sterilize the solution by filtration through a 0.22 µm filter.[18][21] Do not autoclave , as MOPS can degrade at high temperatures, especially in the presence of sugars, leading to a yellow discoloration.[1][3][21]

-

Store the buffer at room temperature, protected from light.[18][21] A slight yellowing over time is normal, but a dark yellow or brown color indicates degradation, and the buffer should be discarded.[21]

Northern Blotting Workflow for RNA Analysis

The following diagram illustrates the major steps involved in Northern blotting, where MOPS buffer plays a crucial role in the electrophoresis stage.

Caption: Workflow for Northern Blotting Analysis.

Logical Relationship: Factors Affecting MOPS Buffer Performance

The performance of MOPS buffer can be influenced by several factors, which researchers must consider for reproducible results.

Caption: Factors Influencing MOPS Buffer Performance.

Conclusion

MOPS buffer is an indispensable tool in the modern biological research laboratory. Its favorable pKa, low metal ion binding, and compatibility with a wide range of biological molecules make it a reliable choice for maintaining stable pH conditions in numerous applications, from RNA analysis to cell culture and protein purification. By understanding its physicochemical properties and adhering to proper preparation and handling protocols, researchers can ensure the accuracy and reproducibility of their experimental results.

References

- 1. biocompare.com [biocompare.com]

- 2. bostonbioproducts.com [bostonbioproducts.com]

- 3. Why use MOPS - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 4. MOPS Buffer [advancionsciences.com]

- 5. What are the applications of MOPS buffer? [vacutaineradditives.com]

- 6. The key role of biological buffer MOPS in protein purification [vacutaineradditives.com]

- 7. What are the factors that can change the properties of MOPS Buffer? - Blog [hbynm.com]

- 8. 8 uses of MOPS buffer you didn't know - مقالات - Hopax Fine Chemicals [hopaxfc.com]

- 9. 3-吗啉丙磺酸 | Sigma-Aldrich [sigmaaldrich.com]

- 10. What are the advantages and disadvantages of biological buffers [vacutaineradditives.com]

- 11. Useful pH Range of Biological Buffers - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 12. The Unique Advantages and Application of MOPS - Suzhou Genemill Biotechnology Co., Ltd [en.genemill.com]

- 13. The influence of temperature on the buffering performance of biological buffer MOPS and corresponding strategies [vacutaineradditives.com]

- 14. thomassci.com [thomassci.com]

- 15. geneseesci.com [geneseesci.com]

- 16. What are the uses of MOPS Buffer in biochemistry research? - Blog [m.hbynm.com]

- 17. qualitybiological.com [qualitybiological.com]

- 18. Applications and Preparation of MOPS and MES Buffer [yacooscience.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. MOPS buffer usage guide: These key details cannot be ignored! [hbxdsbio.goldsupplier.com]

- 21. MOPS Buffer,CAS 1132-61-2,3-(N-Morpholino)propanesulfonic acid - yacooscience.com [yacooscience.com]

- 22. MOPS Buffer (10X) (0.2 M, pH 7) Preparation and Recipe | AAT Bioquest [aatbio.com]

MOPS Sodium Salt: A Comprehensive Technical Guide for Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-(N-morpholino)propanesulfonic acid (MOPS) sodium salt, a zwitterionic buffer widely utilized in biochemical and molecular biology research. Its utility stems from a pKa of approximately 7.2 at 25°C, providing a stable buffering capacity within the physiologically relevant pH range of 6.5 to 7.9.[1][2][3][4] This guide details the physicochemical properties of MOPS, presents quantitative data comparing it to other common biological buffers, and offers detailed experimental protocols for its application in RNA electrophoresis, protein purification, and cell culture. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows.

Introduction

MOPS is a "Good's" buffer, one of a series of zwitterionic buffers developed by Dr. Norman Good and his colleagues in the 1960s.[4] These buffers were designed to meet several criteria for biological research, including high water solubility, minimal solubility in organic solvents, low ability to cross biological membranes, and minimal interference with biological processes. MOPS, a structural analog of MES, is particularly valued for its pKa being closer to physiological pH.[5] Its morpholine ring and sulfonic acid group confer its zwitterionic properties, making it a versatile tool for maintaining a stable pH environment in a variety of experimental contexts.[6]

Physicochemical Properties and Quantitative Data

The utility of a buffer is defined by its physicochemical characteristics. The properties of MOPS sodium salt are summarized below, with comparative data for other common biological buffers.

Core Properties of MOPS

| Property | Value | References |

| Chemical Name | 3-(N-morpholino)propanesulfonic acid sodium salt | [7] |

| CAS Number | 71119-22-7 | |

| Molecular Formula | C₇H₁₄NNaO₄S | [7] |

| Molecular Weight | 231.2 g/mol | [7] |

| pKa (25°C) | ~7.2 | [2][4] |

| Buffering pH Range | 6.5 - 7.9 | [1][2][3] |

| ΔpKa/°C | -0.013 | [1][4] |

| Appearance | White crystalline powder | [8] |

| Solubility in Water | High | [5] |

Comparative Buffering Ranges of Common Biological Buffers

The selection of a buffer is critically dependent on the desired pH of the experiment. The following table compares the effective buffering ranges of MOPS and other commonly used buffers.

| Buffer | pKa at 25°C | Useful pH Range |

| MES | 6.10 | 5.5 - 6.7 |

| Bis-Tris | 6.50 | 5.8 - 7.2 |

| PIPES | 6.76 | 6.1 - 7.5 |

| MOPS | 7.20 | 6.5 - 7.9 |

| HEPES | 7.47 | 6.8 - 8.2 |

| Tris | 8.06 | 7.5 - 9.0 |

| Bicine | 8.26 | 7.6 - 9.0 |

Data compiled from various sources.

Metal Ion Interactions

An important consideration in buffer selection is its potential to chelate metal ions, which can be critical for the activity of many enzymes. MOPS is known for its generally low affinity for most metal ions, making it a suitable non-coordinating buffer in solutions containing metallic ions.[9][10][11][12] However, some studies have reported weak interactions.

| Metal Ion | Interaction with MOPS | References |

| Divalent Cations (e.g., Mg²⁺, Ca²⁺) | Weak chelation | [13] |

| Other Metal Ions | Generally negligible binding | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments where this compound is a critical component.

Denaturing RNA Electrophoresis (Formaldehyde Gel)

MOPS buffer is the standard for denaturing RNA electrophoresis due to its ability to maintain a stable pH that is crucial for RNA integrity.[14]

Materials:

-

MOPS (free acid or sodium salt)

-

Sodium Acetate

-

EDTA

-

Agarose

-

Formaldehyde (37%)

-

DEPC-treated water

-

RNA samples

-

RNA loading dye (containing formamide, formaldehyde, and tracking dyes)

Protocol:

-

Preparation of 10X MOPS Electrophoresis Buffer (1 L):

-

Dissolve 41.86 g of MOPS (free acid) in approximately 800 mL of DEPC-treated water.[15][16]

-

Add 20 mL of 0.5 M EDTA (pH 8.0).

-

Adjust the pH to 7.0 with NaOH.[2]

-

Bring the final volume to 1 L with DEPC-treated water.[15][16]

-

Filter sterilize the solution through a 0.22 µm filter. Do not autoclave , as this can cause degradation of the MOPS buffer, leading to a yellow discoloration.[2][9][10] Protect the solution from light.[2]

-

-

Preparation of 1.2% Denaturing Agarose Gel (100 mL):

-

In a fume hood, add 1.2 g of agarose to 72 mL of DEPC-treated water.

-

Microwave until the agarose is completely dissolved.

-

Allow the solution to cool to approximately 60°C.

-

Add 10 mL of 10X MOPS buffer and 18 mL of 37% formaldehyde.[10][17] Mix gently but thoroughly.

-

Pour the gel into a casting tray with the appropriate comb and allow it to solidify for at least 1 hour at room temperature.[9]

-

-

Sample Preparation:

-

Electrophoresis:

-

Place the gel in an electrophoresis tank and add 1X MOPS running buffer until the gel is submerged.

-

Load the denatured RNA samples into the wells.

-

Run the gel at 5-6 V/cm.[10]

-

Monitor the migration of the tracking dyes. Electrophoresis is typically complete when the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

-

-

Visualization:

-

If ethidium bromide was included in the loading dye, the RNA can be visualized directly on a UV transilluminator.[10]

-

Alternatively, the gel can be stained with a solution of ethidium bromide (0.5 µg/mL in 1X MOPS buffer) for 15-30 minutes, followed by destaining in DEPC-treated water.

-

General Protein Purification Workflow

MOPS buffer can be used in various stages of protein purification, including cell lysis, and as a component of chromatography buffers, due to its physiological pH range and low metal ion interaction.[6][19]

Materials:

-

MOPS (free acid or sodium salt)

-

NaCl

-

Other buffer components as required (e.g., protease inhibitors, reducing agents)

-

Chromatography resin (e.g., ion exchange, affinity)

-

Cell paste containing the protein of interest

Protocol:

-

Preparation of Lysis Buffer (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.4):

-

Dissolve the appropriate amount of MOPS and NaCl in distilled water.

-

Adjust the pH to 7.4 using NaOH or HCl.

-

Just before use, add protease inhibitors and any other required additives (e.g., DTT, PMSF).

-

-

Cell Lysis:

-

Resuspend the cell paste in the prepared lysis buffer.

-

Lyse the cells using an appropriate method (e.g., sonication, French press, chemical lysis).

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Collect the supernatant containing the soluble protein fraction.

-

-

Chromatography:

-

Equilibration: Equilibrate the chromatography column with several column volumes of the appropriate buffer (e.g., Lysis Buffer without protease inhibitors).

-

Sample Loading: Load the clarified supernatant onto the equilibrated column.

-

Washing: Wash the column with several column volumes of wash buffer (often the same as the equilibration buffer, or with a slightly increased salt or competitor concentration) to remove non-specifically bound proteins.

-

Elution: Elute the target protein using an elution buffer. The composition of the elution buffer will depend on the chromatography method (e.g., high salt concentration for ion exchange, a competitive ligand for affinity chromatography). MOPS can be maintained in the elution buffer to ensure pH stability.

-

-

Analysis of Fractions:

-

Collect fractions during the elution step.

-

Analyze the fractions for the presence of the target protein using methods such as SDS-PAGE, Western blotting, or an activity assay.

-

Mammalian Cell Culture

MOPS can be used as a buffering agent in cell culture media, particularly for experiments conducted outside of a CO₂ incubator where the bicarbonate buffering system is not effective.[20]

Materials:

-

Basal cell culture medium (e.g., RPMI-1640)

-

MOPS

-

Fetal Bovine Serum (FBS)

-

Antibiotics (e.g., Penicillin-Streptomycin)

-

Mammalian cell line

Protocol:

-

Preparation of MOPS-buffered Medium:

-

Prepare the basal medium according to the manufacturer's instructions.

-

Add MOPS to a final concentration of 10-20 mM. It is recommended not to exceed 20 mM as higher concentrations can be cytotoxic to some cell lines.[13]

-

Adjust the pH of the medium to the desired value (typically 7.2-7.4 for mammalian cells) using NaOH or HCl.

-

Add FBS and antibiotics to the desired final concentrations.

-

Filter sterilize the complete medium through a 0.22 µm filter.

-

-

Cell Culture Maintenance:

-

Culture the cells in the MOPS-buffered medium in a non-CO₂ incubator at 37°C.

-

Monitor cell growth and media pH regularly.

-

Subculture the cells as they reach confluency according to standard cell culture protocols.

-

Visualizations

The following diagrams illustrate common experimental workflows that utilize MOPS buffer.

Denaturing RNA Electrophoresis Workflow

Caption: Workflow for denaturing RNA electrophoresis using MOPS buffer.

General Protein Purification Workflow

Caption: A generalized workflow for protein purification using MOPS buffer.

Conclusion

This compound is a robust and versatile zwitterionic buffer that is indispensable for a wide range of applications in biochemistry and molecular biology. Its pKa, which is close to physiological pH, along with its low metal-binding capacity and general inertness in biological systems, makes it an excellent choice for maintaining stable pH conditions in experiments involving sensitive biomolecules such as RNA and proteins. The detailed protocols and comparative data provided in this guide are intended to assist researchers, scientists, and drug development professionals in the effective utilization of this compound to achieve reliable and reproducible experimental outcomes.

References

- 1. Support, RNA Electrophoresis: Protocols for RNA Electrophoresis [diyhpl.us]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. What factors are related to the stability of MOPS buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. What are the factors that can change the properties of MOPS Buffer? - Blog [hbynm.com]

- 5. Differences and Precautions between Biological Buffer MOPS and MES Buffer [vacutaineradditives.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. MOPS buffers function - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 8. The influence of changes in MOPS buffer concentration on experiments [vacutaineradditives.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 12. researchgate.net [researchgate.net]

- 13. MOPS buffer usage guide: These key details cannot be ignored! [hbxdsbio.goldsupplier.com]

- 14. MOPS buffer used for preparing RNA electrophoresis buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 15. MOPS Buffer (10X) (0.2 M, pH 7) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 16. 10x MOPS Buffer [novoprolabs.com]

- 17. Plasmid [kuchem.kyoto-u.ac.jp]

- 18. gladstone.org [gladstone.org]

- 19. MOPS biocompatibility: key parameters for protein purification - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 20. medchemexpress.com [medchemexpress.com]

A Technical Guide to Good's Buffers: Core Characteristics and Applications, with a Focus on MOPS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental characteristics of Good's buffers, a series of zwitterionic buffering agents developed by Dr. Norman Good and colleagues. These buffers have become indispensable in biological and biochemical research due to their compatibility with complex biological systems. This guide will delve into their key properties, with a particular focus on 3-(N-morpholino)propanesulfonic acid (MOPS), and provide practical information for laboratory applications.

Core Principles of Good's Buffers

Traditional buffers like phosphates and carbonates, while widely used, can be unsuitable for many biological experiments. They may precipitate with common cations, exhibit low buffering capacity at physiological pH, or interfere with biological reactions.[1] Good's buffers were designed to overcome these limitations by adhering to a stringent set of criteria:

-

pKa between 6.0 and 8.0: This range encompasses the optimal pH for most biological reactions.[1][2]

-

High Water Solubility: Essential for their use in aqueous biological systems.[1][3]

-

Low Lipophilicity: Minimizes the buffer's ability to cross biological membranes and accumulate in nonpolar compartments.[2]

-

Minimal Salt and Temperature Effects: The pKa of these buffers shows minimal change with variations in ionic strength and temperature, ensuring stable pH control under diverse experimental conditions.[1][3]

-

Low Metal Ion Binding: Crucial for experiments involving metal-dependent enzymes or processes where free metal ion concentration is critical.[1]

-

High Chemical Stability: They are resistant to enzymatic and non-enzymatic degradation.[1]

-

Low UV Absorbance: They do not interfere with spectrophotometric assays at wavelengths above 230 nm.[3]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for a selection of commonly used Good's buffers.

Table 1: Physicochemical Properties of Selected Good's Buffers

| Buffer | Molecular Weight ( g/mol ) | pKa at 25°C | Useful pH Range |

| MES | 195.24 | 6.15 | 5.5 - 6.7 |

| PIPES | 302.37 | 6.76 | 6.1 - 7.5 |

| MOPS | 209.26 | 7.20 | 6.5 - 7.9 |

| HEPES | 238.30 | 7.48 | 6.8 - 8.2 |

| TES | 229.20 | 7.40 | 6.8 - 8.2 |

| TAPS | 243.28 | 8.40 | 7.7 - 9.1 |

| CHES | 207.29 | 9.49 | 8.6 - 10.0 |

| CAPS | 221.32 | 10.40 | 9.7 - 11.1 |

Data compiled from multiple sources.

Table 2: Temperature Dependence of pKa for Selected Good's Buffers

| Buffer | pKa at 20°C | pKa at 25°C | pKa at 37°C | ΔpKa/°C |

| MES | 6.16 | 6.15 | 5.97 | -0.011 |

| PIPES | 6.80 | 6.76 | 6.66 | -0.0085 |

| MOPS | 7.13 | 7.20 | 7.02 | -0.011 |

| HEPES | 7.55 | 7.48 | 7.31 | -0.014 |

| TES | 7.50 | 7.40 | 7.16 | -0.020 |

| TAPS | 8.31 | 8.40 | 7.18 | -0.018 |

Data compiled from multiple sources. The change in pKa per degree Celsius (ΔpKa/°C) indicates the sensitivity of the buffer's pH to temperature changes.[3]

Table 3: Metal Ion Binding Characteristics of Selected Good's Buffers

| Buffer | Metal Ion | Stability Constant (log K) | Comments |

| MOPS | Cu(II) | Negligible | Generally considered a non-coordinating buffer for most metal ions.[4][5] |

| MES | Cu(II) | Negligible | Does not bind copper.[6] |

| PIPES | Cu(II) | Negligible | Suitable for use in solutions containing metal ions.[7] |

| HEPES | Cu(II) | ~7.04 - 7.68 | Exhibits strong copper binding.[] Can also form complexes with Ca(II) and Mg(II).[] |

| TES | Various | Determined | Metal-ion affinity constants have been determined.[3][9] |

| Bicine | Various | Determined | Known to form complexes with various metals.[3][9] |

| Tris | Various | Strong | Not a Good's buffer, but commonly used and known to chelate metals. |

| ADA | Various | Strong | Interacts strongly with various metal ions.[10] |

This table provides a qualitative and, where available, quantitative overview of metal ion binding. The stability constant (log K) is a measure of the strength of the interaction between the buffer and the metal ion. Higher values indicate stronger binding.

Focus on MOPS: A Versatile Biological Buffer

MOPS (3-(N-morpholino)propanesulfonic acid) is a widely used Good's buffer with a pKa of 7.20 at 25°C, making it an excellent choice for maintaining a near-neutral pH in many biological systems.[11] Its morpholine ring structure is a key feature.[11]

Key Applications of MOPS Buffer:

-

RNA Electrophoresis: MOPS is the buffer of choice for denaturing agarose gel electrophoresis of RNA.[9][12] Its buffering range is ideal for maintaining the integrity of RNA molecules during separation.[9][12]

-

Cell Culture: MOPS can be used to maintain a stable physiological pH in cell culture media, which is crucial for optimal cell growth and function.[6][12] However, it is recommended to use concentrations below 20 mM in mammalian cell culture.[11]

-

Protein Purification and Analysis: Due to its low metal-binding capacity, MOPS is suitable for use in chromatography and other protein purification techniques where metal ion interference needs to be minimized.[4]

-

Biochemical Assays: Its chemical inertness and low UV absorbance make it compatible with a wide range of enzymatic and spectrophotometric assays.[4][7]

Experimental Protocols

The following are detailed methodologies for the preparation and use of MOPS buffer in common laboratory applications.

Protocol 1: Preparation of 10X MOPS Buffer (0.2 M, pH 7.0) for RNA Electrophoresis

Materials:

-

MOPS (free acid): 41.86 g

-

Sodium Acetate: 4.1 g

-

Disodium EDTA: 3.72 g

-

Nuclease-free water

-

NaOH (10 N)

-

Sterile, nuclease-free container

Procedure:

-

In a suitable container, dissolve 41.86 g of MOPS (free acid), 4.1 g of sodium acetate, and 3.72 g of disodium EDTA in 800 mL of nuclease-free water.[4]

-

Adjust the pH to 7.0 with 10 N NaOH.

-

Bring the final volume to 1 L with nuclease-free water.

-

Filter-sterilize the solution through a 0.22 µm filter.

-

Store the 10X MOPS buffer at room temperature, protected from light. The solution may turn yellow over time, but slight discoloration does not significantly affect its buffering characteristics.[11]

Protocol 2: Denaturing Agarose Gel Electrophoresis of RNA using MOPS Buffer

Materials:

-

Agarose

-

10X MOPS running buffer (from Protocol 1)

-

37% (12.3 M) Formaldehyde (handle in a fume hood)

-

RNA sample

-

Formaldehyde Load Dye

-

Ethidium bromide or other nucleic acid stain

-

Nuclease-free water

-

Electrophoresis apparatus

Procedure:

-

Gel Preparation (for a 1% gel):

-

In a fume hood, dissolve 1 g of agarose in 72 mL of nuclease-free water by heating.

-

Cool the solution to approximately 60°C.

-

Add 10 mL of 10X MOPS running buffer and 18 mL of 37% formaldehyde. Mix gently.

-

Pour the gel into a casting tray with the appropriate comb and allow it to solidify.

-

-

Sample Preparation:

-

To 1-3 µg of RNA, add 0.5-3 volumes of Formaldehyde Load Dye.

-

Heat the samples at 65-70°C for 5-15 minutes to denature the RNA.

-

Immediately place the samples on ice to prevent renaturation.

-

-

Electrophoresis:

-

Place the gel in the electrophoresis tank and cover it with 1X MOPS running buffer (diluted from the 10X stock).

-

Load the denatured RNA samples into the wells.

-

Run the gel at 5-6 V/cm until the dye front has migrated an appropriate distance.

-

-

Visualization:

-

Stain the gel with ethidium bromide (if not already in the loading dye) and visualize the RNA bands on a UV transilluminator. Intact total RNA should show two distinct ribosomal RNA (rRNA) bands (28S and 18S for eukaryotic RNA).

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Caption: Workflow for RNA integrity analysis using denaturing agarose gel electrophoresis with MOPS buffer.

References

- 1. interchim.fr [interchim.fr]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Free-metal ion depletion by "Good's" buffers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. repositorium.uminho.pt [repositorium.uminho.pt]

- 7. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 9. researchgate.net [researchgate.net]

- 10. Reproducibility with Biological Buffers [sigmaaldrich.com]

- 11. Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

MOPS Sodium Salt: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of MOPS sodium salt, a crucial buffering agent in biochemical and molecular biology research. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, outlines its diverse applications, and furnishes a comprehensive experimental protocol for its use in RNA analysis.

Core Properties of this compound

MOPS (3-(N-morpholino)propanesulfonic acid) sodium salt is a zwitterionic buffer that is widely favored for its stability and compatibility with a variety of biological systems. Its properties make it an excellent choice for maintaining a near-neutral pH in many experimental setups.

| Property | Value | Citations |

| CAS Number | 71119-22-7 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₁₄NNaO₄S | [1] |

| Molecular Weight | 231.25 g/mol | [2][3][4] |

| Appearance | White powder | [1] |

| Useful pH Range | 6.5 - 7.9 | [5][7][8][9] |

| pKa (at 20-25°C) | 7.0 - 7.4 | [1][7] |

| Solubility in Water | High | [5][6][10] |

Applications in Research and Drug Development

This compound's utility spans a wide range of applications due to its minimal reactivity and low UV absorbance.[8] It is a "Good's buffer," known for not forming significant complexes with most metal ions, making it a reliable non-coordinating buffer in solutions containing metal ions.[8][9]

Key applications include:

-

Cell Culture: It is frequently used as a component in cell culture media to maintain a stable pH, which is critical for the growth and viability of various cell lines, including yeast, bacteria, and mammalian cells.[8][11] However, it is recommended that concentrations not exceed 20 mM in mammalian cell culture, as higher concentrations may have adverse effects.[5][12]

-

Nucleic Acid Research: MOPS buffer is a standard for denaturing RNA electrophoresis, such as in Northern blotting.[11] Its stable pH environment is essential for preventing the degradation of fragile RNA molecules.[11]

-

Protein Research: It provides a stable environment for protein separation techniques like SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).[11] It is also utilized in protein purification through chromatography.[8][13]

-

Biopharmaceutical Formulations: MOPS is used in both upstream and downstream biopharmaceutical buffer formulations and is integral to the purification of antibodies, peptides, and other proteins.[14]

-

Other Biochemical Assays: It is employed in various other applications, including spectrophotometry and the study of electron transfer mechanisms.[8][13]

Experimental Protocol: Denaturing RNA Agarose Gel Electrophoresis

A primary application of MOPS buffer is in the separation of RNA by size. The following is a detailed protocol for preparing and running a denaturing formaldehyde agarose gel using a MOPS-based buffer.

I. Preparation of 10X MOPS Electrophoresis Buffer

This stock solution is the foundation for the gel and running buffer.

Composition:

-

0.2 M MOPS

-

0.05 M Sodium Acetate

-

0.01 M EDTA

-

Adjust pH to 7.0

Procedure:

-

To prepare 1 liter of 10X MOPS buffer, dissolve 41.85 g of MOPS (free acid) and 4.1 g of sodium acetate (anhydrous) in approximately 800 mL of DEPC-treated, nuclease-free water.

-

Add 20 mL of 0.5 M EDTA (pH 8.0) solution.

-

Adjust the pH to 7.0 using a sodium hydroxide (NaOH) solution.

-

Bring the final volume to 1 liter with DEPC-treated water.

-

Sterilize the solution by filtration through a 0.22 µm filter. Autoclaving is not recommended as it can cause the buffer to turn yellow, especially in the presence of glucose.[6][9]

-

Store the buffer at room temperature, protected from light.[9]

II. Workflow for RNA Electrophoresis

The following diagram illustrates the key steps in performing RNA electrophoresis using a MOPS-based buffer system.

References

- 1. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. scribd.com [scribd.com]

- 4. static.igem.wiki [static.igem.wiki]

- 5. The correct operation when configuring MOPS buffer raw materials into liquid in the laboratory - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 6. Applications and Preparation of MOPS and MES Buffer [yacooscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Plasmid [kuchem.kyoto-u.ac.jp]

- 10. med.emory.edu [med.emory.edu]

- 11. gladstone.org [gladstone.org]

- 12. Preparing Denaturing DNA & RNA Gels - National Diagnostics [nationaldiagnostics.com]

- 13. MOPS buffer used for preparing RNA electrophoresis buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 14. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Shelf Life and Storage of MOPS Sodium Salt Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-morpholino)propanesulfonic acid sodium salt, commonly known as MOPS sodium salt, is a zwitterionic buffer widely utilized in biological and biochemical research. As one of the 'Good's buffers', it is favored for its pKa of 7.2 at 25°C, which is ideal for maintaining a stable pH in the physiological range of 6.5 to 7.9.[1][2][3] Its applications are extensive, including use in cell culture media, protein purification, enzyme assays, and crucially, as a running buffer in RNA gel electrophoresis due to its ability to not interfere with formaldehyde and to protect RNA integrity.[4][5] The stability and purity of this compound are paramount, as degradation can introduce impurities that may compromise experimental results by altering pH, interacting with metal ions, or affecting biological molecules.[3][6] This guide provides a comprehensive overview of the shelf life and optimal storage conditions for this compound powder to ensure its integrity and performance in sensitive applications.

Shelf Life and Stability of this compound Powder

The solid form of this compound is generally stable when stored correctly.[1] However, over time, it can undergo degradation, which may manifest as a slight yellowing of the powder.[1] While minor discoloration may not significantly impact its buffering characteristics for all applications, it is an indicator of chemical change and should be noted.[1] For high-sensitivity applications, the use of discolored reagent is discouraged.

Several manufacturers provide recommendations for the shelf life or retest date of this compound powder. A common recommendation is a retest period of two years after the quality release date.[1] This timeframe is the period during which the product is expected to remain within its established stability specifications if stored under the defined conditions. After this period, it is advisable to re-evaluate the suitability of the powder for its intended application.

Data Presentation: Storage and Stability

The following table summarizes the recommended storage conditions and stability information for this compound powder as compiled from various supplier and safety data sheets.

| Parameter | Recommendation | Source |

| Storage Temperature | Room Temperature | [1][2][7] |

| Storage Conditions | Store in a dry, dark place. Protect from moisture and light. Keep container tightly sealed. | [7] |

| Shelf Life / Retest Period | Stable for at least 2 years at room temperature. Suitability should be re-evaluated every two years. | [1][7] |

| Appearance | White crystalline powder. | [2] |

| Signs of Degradation | May develop a trace of yellow color over time. | [1] |

| Solution Stability (for comparison) | Solutions are stable at 2-8°C for at least six months. Autoclaving is not recommended as it causes yellowing and degradation. | [1] |

Factors Influencing Stability

Several factors can contribute to the degradation of this compound powder:

-

Moisture: The powder is hygroscopic and can absorb moisture from the air. This can lead to clumping and may facilitate degradation reactions.

-

Light: Exposure to light, particularly UV light, can induce photochemical reactions that lead to the yellowing and degradation of MOPS.

-

Temperature: While stable at room temperature, elevated temperatures can accelerate the rate of chemical degradation.

-

Contaminants: The presence of impurities, such as metal ions, can catalyze oxidative degradation of the buffer.[8]

Experimental Protocols: Stability Testing of this compound Powder

Objective: To evaluate the stability of this compound powder under various stress conditions (temperature and humidity) over a defined period.

Materials:

-

This compound powder (multiple batches if available)

-

Climate-controlled stability chambers

-

Inert, sealed containers for sample storage

-

Analytical instrumentation (e.g., HPLC-UV, pH meter, spectrophotometer, Karl Fischer titrator)

Methodology:

-

Initial Characterization (T=0):

-

Perform a complete analysis of the initial this compound powder sample.

-

Appearance: Visually inspect the powder for color and texture.

-

Assay (Purity): Determine the purity of the powder using a validated stability-indicating HPLC-UV method.

-

pH of a 0.1M solution: Prepare a 0.1M solution in deionized water and measure the pH.

-

Moisture Content: Determine the water content using Karl Fischer titration.

-

UV-Vis Spectrum: Record the UV-Vis spectrum of a solution to check for absorbance at 260nm and 280nm, which should be minimal for pure MOPS.

-

-

Sample Preparation and Storage:

-

Aliquot the this compound powder into inert, tightly sealed containers.

-

Place the containers into stability chambers under the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

-

Time Points for Testing:

-

For accelerated studies, test at 0, 1, 3, and 6 months.

-

For long-term studies, test at 0, 3, 6, 9, 12, 18, and 24 months.

-

-

Analysis at Each Time Point:

-

At each time point, remove a sample from each storage condition.

-

Allow the sample to equilibrate to room temperature before opening the container.

-

Perform the same battery of tests as in the initial characterization (Appearance, Assay, pH, Moisture Content, UV-Vis Spectrum).

-

In the HPLC analysis, look for the appearance of new peaks (degradation products) and a decrease in the area of the main MOPS peak.

-

-

Data Analysis and Reporting:

-

Tabulate the results for each parameter at each time point and storage condition.

-

Plot the purity of this compound powder as a function of time for each condition.

-

Any significant change, such as a noticeable change in color, a significant decrease in purity, a shift in pH, or a substantial increase in moisture content, should be documented.

-

Mandatory Visualizations

Experimental Workflow for Stability Testing

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. rpicorp.com [rpicorp.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. dalochem.com [dalochem.com]

- 5. What are the uses of MOPS Buffer in biochemistry research? - Blog [m.hbynm.com]

- 6. 8 uses of MOPS buffer you didn't know - Блог - Hopax Fine Chemicals [hopaxfc.com]

- 7. This compound [sorachim.com]

- 8. nbinno.com [nbinno.com]

- 9. japsonline.com [japsonline.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to MOPS Free Acid and MOPS Sodium Salt for Researchers and Drug Development Professionals

An in-depth examination of 3-(N-morpholino)propanesulfonic acid (MOPS) in its free acid and sodium salt forms, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct properties, applications, and practical considerations in experimental design.

Introduction

3-(N-morpholino)propanesulfonic acid, commonly known as MOPS, is a zwitterionic buffer widely utilized in biological and biochemical research.[1][2] Developed by Good and colleagues, it is favored for its effective buffering capacity within a pH range of 6.5 to 7.9, which is physiologically relevant for many experimental systems.[1][3] MOPS is available as a free acid and a sodium salt, and the choice between these two forms can have significant implications for buffer preparation, ionic strength, and ultimately, the outcome of sensitive experiments. This technical guide provides a detailed comparison of MOPS free acid and MOPS sodium salt, outlining their chemical and physical properties, buffer preparation methodologies, and key considerations for their use in common research applications.

Core Chemical and Physical Properties

The fundamental differences between MOPS free acid and this compound lie in their molecular weight, pH of aqueous solutions, and the resulting ionic composition of the final buffer. These properties are summarized in the table below for easy comparison.

| Property | MOPS Free Acid | This compound |

| Synonym | 3-(N-Morpholino)propanesulfonic acid | 3-(N-Morpholino)propanesulfonic acid sodium salt |

| Molecular Formula | C₇H₁₅NO₄S | C₇H₁₄NNaO₄S |

| Molecular Weight | 209.3 g/mol [1][2] | 231.2 g/mol [1] |

| CAS Number | 1132-61-2[1][2] | 71119-22-7[1] |

| pKa (at 25°C) | 7.2[1] | 7.2[1] |

| Effective Buffering Range | 6.5 - 7.9[1][2] | 6.5 - 7.9[4] |

| pH of a 0.1 M solution | ~2.5 - 4.0[1][2] | ~10.0 - 12.0[1] |

| Appearance | White crystalline powder[1][2] | White crystalline powder[1] |

| Solubility in Water | Soluble (approx. 33% w/w)[1][2] | Soluble[1] |

Buffer Preparation: Methodologies and Implications

The primary practical difference between using MOPS free acid and this compound is the method of buffer preparation. The chosen method directly impacts the final ionic strength of the buffer, which can be a critical factor in many biological assays.

Preparing MOPS Buffer from Free Acid

To prepare a MOPS buffer from its free acid form, a strong base, typically sodium hydroxide (NaOH), is used to titrate the solution to the desired pH.[1][2] This method allows for precise pH control and results in a buffer where the only counter-ion introduced is from the titrant (in this case, sodium).

Experimental Protocol: Preparation of 1 L of 0.2 M MOPS Buffer, pH 7.0, from MOPS Free Acid

-

Weigh: Weigh out 41.86 g of MOPS free acid (MW: 209.3 g/mol ).

-

Dissolve: Add the MOPS free acid to approximately 800 mL of nuclease-free water and stir until fully dissolved.

-

Adjust pH: Slowly add a concentrated solution of sodium hydroxide (e.g., 10 N NaOH) while monitoring the pH with a calibrated pH meter. Continue adding NaOH dropwise until the pH reaches 7.0.

-

Final Volume: Adjust the final volume to 1 L with nuclease-free water.

-

Sterilization: Sterilize the buffer by passing it through a 0.22 µm filter.[1][2] Note: Autoclaving MOPS-containing solutions is not recommended as it can lead to the degradation of the buffer and the formation of a yellow breakdown product.[4]

Preparing MOPS Buffer from Sodium Salt

When preparing a MOPS buffer starting with the sodium salt, the pH is adjusted downwards using a strong acid, such as hydrochloric acid (HCl).[1] A significant consequence of this method is the introduction of additional salt (NaCl) into the buffer, which increases the overall ionic strength.[1][2]

Experimental Protocol: Preparation of 1 L of 0.2 M MOPS Buffer, pH 7.0, from this compound

-

Weigh: Weigh out 46.25 g of this compound (MW: 231.2 g/mol ).

-

Dissolve: Add the this compound to approximately 800 mL of nuclease-free water and stir until fully dissolved.

-

Adjust pH: Slowly add a concentrated solution of hydrochloric acid (e.g., 6 N HCl) while monitoring the pH. The initial pH will be alkaline. Continue adding HCl dropwise until the pH reaches 7.0.

-

Final Volume: Adjust the final volume to 1 L with nuclease-free water.

-

Sterilization: Sterilize the buffer by passing it through a 0.22 µm filter.

An alternative method to avoid introducing a different counter-ion is to mix equimolar solutions of MOPS free acid and this compound to achieve the desired pH.[1][2] This approach, however, requires having both forms of the buffer on hand.

Applications and Experimental Considerations

The choice between MOPS free acid and its sodium salt is dictated by the specific requirements of the experiment, with ionic strength being a primary consideration.

RNA Electrophoresis (e.g., Northern Blotting)

MOPS buffer is commonly used as a running buffer for denaturing agarose gel electrophoresis of RNA.[5][6][7][8][9] In this application, maintaining a stable pH is crucial for the integrity of the RNA and the accuracy of size-based separation. While both forms of MOPS can be used to prepare the buffer, starting with the free acid is generally preferred to maintain a defined and lower ionic strength. High ionic strength in the running buffer can lead to increased conductivity and heat generation during electrophoresis, which may compromise gel integrity and RNA quality.

Detailed Protocol: 10x MOPS Running Buffer for RNA Electrophoresis

| Component | For 1 L | Final Concentration (10x) |

| MOPS (free acid) | 41.8 g | 0.2 M |

| Sodium Acetate | 8.2 g | 0.05 M |

| EDTA (0.5 M, pH 8.0) | 20 mL | 0.01 M |

Procedure:

-

Dissolve the MOPS (free acid) and sodium acetate in 800 mL of DEPC-treated water.

-

Add the EDTA solution.

-

Adjust the pH to 7.0 with NaOH.

-

Bring the final volume to 1 L with DEPC-treated water.

-

Filter sterilize and store protected from light.[9]

Protein Purification and Enzyme Assays

In protein purification and enzyme kinetics studies, the ionic strength of the buffer can significantly impact protein stability, solubility, and activity.[10][11][12][13][14] The presence of additional salts, such as NaCl from the preparation of MOPS buffer from its sodium salt, can alter the electrostatic interactions on the protein surface, potentially leading to conformational changes or aggregation.[13][14] Therefore, for applications like ion-exchange chromatography or enzyme assays where protein stability and charge interactions are critical, it is advisable to use a buffer prepared from MOPS free acid to have better control over the ionic environment.

Mammalian Cell Culture

MOPS is also used as a buffering agent in some mammalian cell culture media.[15] However, it is generally recommended that the concentration of MOPS in mammalian cell culture should not exceed 20 mM.[1][2] In this context, the presence of additional sodium ions from using this compound may be a concern. While sodium is a major cation in the extracellular environment, uncontrolled variations in its concentration can influence cellular processes.[16] Sodium ions play a role in various signaling pathways and can act as intracellular second messengers.[16][17] Therefore, for sensitive cell-based assays where precise control over the ionic environment is necessary to avoid confounding effects on cell signaling, preparing the MOPS buffer from the free acid is the more prudent choice.

Conclusion

The choice between MOPS free acid and this compound is a critical decision in the design of experiments that require precise control over pH and ionic strength. While both forms provide effective buffering in the physiological range, the method of buffer preparation leads to significant differences in the final ionic composition.

-

MOPS free acid is the preferred starting material when low and controlled ionic strength is crucial. This is particularly important in applications such as RNA electrophoresis, protein purification, and sensitive cell-based assays where unintended ions can interfere with the experimental outcome.

-

This compound can be a convenient alternative, especially when a higher ionic strength is not a concern or when it is used in conjunction with the free acid to prepare a buffer by mixing. However, researchers must be aware that titrating the sodium salt with a strong acid like HCl will introduce additional salt into the system.

By carefully considering the information and protocols outlined in this guide, researchers and drug development professionals can make informed decisions about which form of MOPS is best suited for their specific applications, thereby enhancing the reliability and reproducibility of their results.

References

- 1. ulab360.com [ulab360.com]

- 2. synthesisgene.com [synthesisgene.com]

- 3. Applications and Preparation of MOPS and MES Buffer [yacooscience.com]

- 4. goldbio.com [goldbio.com]

- 5. gladstone.org [gladstone.org]

- 6. ruo.mbl.co.jp [ruo.mbl.co.jp]

- 7. fan.genetics.ucla.edu [fan.genetics.ucla.edu]

- 8. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 9. med.emory.edu [med.emory.edu]

- 10. The key role of biological buffer MOPS in protein purification [vacutaineradditives.com]

- 11. MOPS biocompatibility: key parameters for protein purification - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 12. Can MOPS Buffer be used in protein purification? - Blog [hbynm.com]

- 13. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. THE ROLE OF INTRACELLULAR SODIUM (Na+) IN THE REGULATION OF CALCIUM (Ca2+)-MEDIATED SIGNALING AND TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Signaling by Ion Channels: Pathways, Dynamics and Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MOPS Sodium Salt in Denaturing Agarose Gel Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Introduction